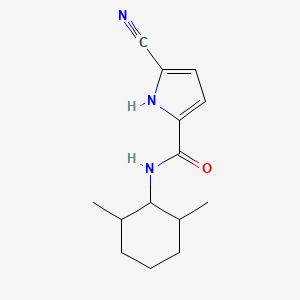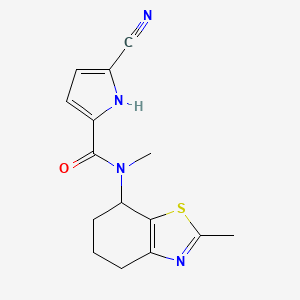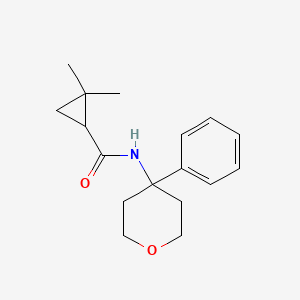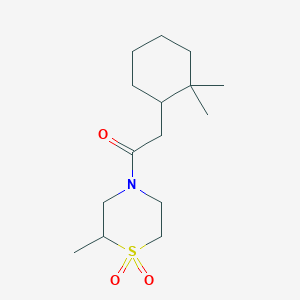
5-cyano-N-(2,6-dimethylcyclohexyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-N-(2,6-dimethylcyclohexyl)-1H-pyrrole-2-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic structures, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
The synthesis of 5-cyano-N-(2,6-dimethylcyclohexyl)-1H-pyrrole-2-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Chemical Reactions Analysis
5-cyano-N-(2,6-dimethylcyclohexyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The active hydrogen on C-2 can participate in condensation and substitution reactions.
Common Reagents and Conditions: Reagents such as sulfur, aluminum oxide, and morpholine are used under solvent-free conditions to yield thiophene derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-cyano-N-(2,6-dimethylcyclohexyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, potentially leading to the formation of biologically active intermediates .
Comparison with Similar Compounds
5-cyano-N-(2,6-dimethylcyclohexyl)-1H-pyrrole-2-carboxamide can be compared with other cyanoacetamide derivatives:
Properties
IUPAC Name |
5-cyano-N-(2,6-dimethylcyclohexyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-9-4-3-5-10(2)13(9)17-14(18)12-7-6-11(8-15)16-12/h6-7,9-10,13,16H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRGBKVSXUNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1NC(=O)C2=CC=C(N2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-methyl-6-[3-(propan-2-ylamino)piperidin-1-yl]pyrimidin-4-yl]-N-propan-2-ylpiperidin-3-amine](/img/structure/B7151028.png)
![3-ethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7151040.png)
![4-(dimethylamino)-2-fluoro-N-[(4-piperidin-1-yloxan-4-yl)methyl]benzamide](/img/structure/B7151048.png)
![7-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7151052.png)
![2,5-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7151071.png)
![6-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7151073.png)

![2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B7151091.png)

![4-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-(2,6-difluorophenyl)-1,3-oxazole](/img/structure/B7151098.png)
![3-methyl-5-[3-(1,2,4-triazol-1-ylmethyl)piperidine-1-carbonyl]-1H-benzimidazol-2-one](/img/structure/B7151109.png)

![1-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)piperidin-3-ol](/img/structure/B7151128.png)
![5-Chloro-3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylpyridin-2-amine](/img/structure/B7151136.png)
